molecular formula C16H15IN2O2S B4760436 N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide

Cat. No.: B4760436
M. Wt: 426.3 g/mol
InChI Key: MJVCETMWHYMYPF-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide is an organic compound with a complex structure that includes both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 2-hydroxy-3,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The iodide group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Boronic acids in the presence of a palladium catalyst and a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction is facilitated by the presence of the carbamothioyl group, which can form hydrogen bonds and other non-covalent interactions with the active site of the enzyme. The iodide group may also play a role in enhancing the binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
  • N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]acrylamide
  • N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-isopropylbenzamide

Uniqueness

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide is unique due to the presence of the iodide group, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable compound for applications requiring strong and specific interactions with molecular targets.

Properties

IUPAC Name

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O2S/c1-9-6-10(2)14(20)13(7-9)18-16(22)19-15(21)11-4-3-5-12(17)8-11/h3-8,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVCETMWHYMYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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